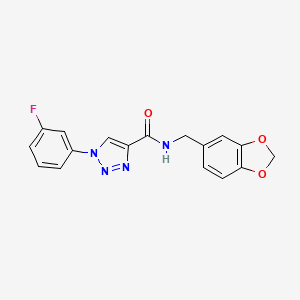

N-(1,3-benzodioxol-5-ylmethyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide

Description

Structural Analysis

Molecular Architecture and Functional Group Topology

The compound consists of three primary structural components:

- 1,2,3-Triazole core : A five-membered heterocyclic ring containing three nitrogen atoms, with the carboxamide group (-C(=O)-NH2) attached at the C4 position.

- 3-Fluorophenyl substituent : A benzene ring substituted with a fluorine atom at the meta position, linked to the triazole ring via a N–C bond.

- Benzodioxol-5-ylmethyl group : A 1,3-benzodioxole moiety (fused benzene-1,3-dioxole) connected to the carboxamide nitrogen via a methylene bridge.

Key Functional Group Interactions

- Triazole ring : Participates in hydrogen bonding and π-stacking interactions due to its aromaticity and electron-deficient nature.

- Carboxamide group : Acts as a hydrogen bond donor (via NH) and acceptor (via carbonyl oxygen), enabling intermolecular interactions.

- Fluorine substituent : Introduces electronic effects (inductive withdrawal) and steric constraints, influencing molecular conformation.

- Benzodioxole moiety : Contributes aromatic π-systems and oxygen atoms for potential hydrogen bonding or coordination.

Table 1: Functional Group Contributions

| Functional Group | Role in Structure | Interactions Enabled |

|---|---|---|

| Triazole ring | Core scaffold, electron-deficient | Hydrogen bonding, π-stacking |

| Carboxamide (-CONH2) | Hydrogen bond donor/acceptor | Intermolecular H-bonds |

| 3-Fluorophenyl | Electronic/steric modulation | van der Waals, dipole interactions |

| Benzodioxol-5-ylmethyl | Aromatic π-system, oxygen lone pairs | Hydrogen bonding, π-π stacking |

Crystallographic Characterization and Conformational Dynamics

While direct crystallographic data for the target compound is unavailable, insights can be drawn from structurally related analogues:

- Triazole carboxamides :

- Benzodioxole-containing compounds :

Comparative Conformational Analysis

Comparative Analysis with Benzotriazole and Fluorophenyl Analogues

Benzotriazole Derivatives

Benzotriazole (BTA) features a fused benzene-triazole system, differing from the target compound in:

- Core structure : BTA lacks the carboxamide and benzodioxol groups, instead containing a protonated triazole ring.

- Reactivity : BTA acts as a corrosion inhibitor via metal coordination, whereas the target compound’s carboxamide and fluorophenyl groups suggest potential bioactivity.

- Electronic properties : The fluorine substituent in the target compound enhances electron withdrawal compared to BTA’s neutral triazole ring.

Table 2: Structural Comparison with Benzotriazole

Fluorophenyl Analogues

Fluorophenyl substituents in similar triazole carboxamides exhibit:

- Electronic effects : Fluorine’s electronegativity polarizes the aryl ring, influencing solubility and reactivity.

- Steric effects : Meta-fluoro substitution minimizes steric hindrance compared to ortho or para positions.

- Conformational impact : The C–F bond’s rigidity may restrict rotational freedom around the N–C bond.

Table 3: Fluorophenyl Substituent Impact

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-1-(3-fluorophenyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN4O3/c18-12-2-1-3-13(7-12)22-9-14(20-21-22)17(23)19-8-11-4-5-15-16(6-11)25-10-24-15/h1-7,9H,8,10H2,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQAFILSPGNKSBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CN(N=N3)C4=CC(=CC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common approach is the click chemistry method, which involves the cycloaddition of azides and alkynes to form the triazole ring. The reaction conditions often include the use of copper(I) catalysts, such as copper(I) iodide, in the presence of a base like triethylamine. The benzodioxole and fluorophenyl groups are introduced through nucleophilic substitution reactions, followed by amide bond formation to complete the synthesis.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the final product.

Chemical Reactions Analysis

Chemical Stability and Reactivity Profiles

Comparative Analysis of Related Compounds

Mechanistic Insights

The compound’s triazole-carboxamide framework allows for:

-

Hydrogen bonding : The NH group in the carboxamide interacts with biological targets .

-

π-π stacking : Aromatic rings (benzodioxole, fluorophenyl) enhance binding affinity.

-

Metabolic stability : Halogenation (fluorine) may reduce oxidative metabolism .

ADME Considerations

This compound’s reactivity and synthesis pathways highlight its potential as a scaffold for drug discovery, particularly in targeting inflammatory or proliferative pathways. Further experimental validation of its oxidation/reduction chemistry and metal-binding capacity would provide deeper mechanistic insights.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Molecular Formula : C17H13FN4O3

- Molecular Weight : 336.31 g/mol

- IUPAC Name : N-(1,3-benzodioxol-5-ylmethyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide

- Structure : The compound features a triazole ring and a benzodioxole moiety, which are known for their biological activity.

Medicinal Chemistry

This compound has been investigated for its potential as an antiviral agent. The triazole ring is known to exhibit antifungal properties, and modifications to this structure can enhance its efficacy against viral infections.

Anticancer Research

Research indicates that compounds containing triazole structures may inhibit cancer cell proliferation. Studies have shown that derivatives of triazoles can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell survival pathways.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Triazoles are often explored for their ability to combat bacterial infections and may serve as scaffolds for developing new antibiotics.

Biological Assays and Screening Libraries

This compound is included in various screening libraries for drug discovery. It is part of the Antiviral Annotated Library and the Target Identification Phenotypic Screening Library , which are utilized for identifying new therapeutic candidates.

Case Study 1: Antiviral Activity Assessment

A study evaluated the antiviral activity of several triazole derivatives against influenza viruses. The findings indicated that modifications to the benzodioxole moiety significantly enhanced antiviral potency compared to unmodified triazoles.

Case Study 2: Anticancer Efficacy

In vitro studies demonstrated that derivatives of this compound exhibited selective cytotoxicity against breast cancer cell lines while sparing normal cells. This selectivity suggests a promising therapeutic window for further development.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and receptors, modulating their activity. The benzodioxole and fluorophenyl groups contribute to the compound’s binding affinity and selectivity. These interactions can lead to the inhibition or activation of biological pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs featuring variations in substituents on the triazole ring, amide nitrogen, or aryl groups. Key structural and functional differences are highlighted, along with available biological data.

Substituent Variations on the Triazole Ring

A. Fluorophenyl vs. Other Aryl Groups

1-(Benzo[d][1,3]dioxol-5-ylmethyl)-5-phenyl-1H-1,2,3-triazole-4-carboxamide (3e) Structure: Benzodioxole methyl group at the amide nitrogen; phenyl group at the triazole 5-position. Properties: Melting point 170–173°C; synthesized via General Procedure B. Exhibits moderate antiproliferative activity in preliminary screens .

5-Ethyl-1-(2-fluorophenyl)-N-(quinolin-2-yl)-1H-1,2,3-triazole-4-carboxamide (3o) Structure: 2-Fluorophenyl at triazole 1-position; ethyl group at triazole 5-position. Properties: White solid; characterized by NMR and HRMS. No explicit biological data reported, but fluorophenyl analogs are associated with improved metabolic stability . Comparison: The 2-fluorophenyl isomer may exhibit different steric and electronic effects compared to the 3-fluorophenyl group in the target compound.

Amide Nitrogen Substituents

B. Benzodioxole Methyl vs. Bulky Hydrophobic Groups

1-(3,4-Bis(benzyloxy)benzyl)-5-phenyl-1H-1,2,3-triazole-4-carboxamide (3f) Structure: Bulky 3,4-bis(benzyloxy)benzyl group at the amide nitrogen. Properties: Yellow powder; melting point 111–114°C. Enhanced lipophilicity may improve membrane permeability but reduce solubility .

N-(6-Bromoquinolin-2-yl)-5-methyl-1-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide (3r) Structure: Bromoquinoline substituent at the amide nitrogen. Properties: White solid; characterized by NMR and HRMS. Bromine may enhance halogen bonding with target proteins .

C. Anticancer Activity

(E)-2-[1-{[1-(3-Fluorophenyl)-1H-1,2,3-triazol-4-yl]methyl}imino)ethyl]-5-methoxyphenol (74) Structure: Schiff base-linked 3-fluorophenyl triazole. Activity: IC₅₀ = 45.1 µM against A549 lung cancer cells, significantly more potent than the standard (IC₅₀ = 883.0 µM) . Comparison: The target compound’s carboxamide linkage may offer greater metabolic stability compared to the Schiff base in 74.

5-Amino-N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide Structure: 5-Amino substitution on the triazole ring. Activity: High activity against CNS cancer SNB-75 cells (GP = -27.30%) . Comparison: The absence of the 5-amino group in the target compound may reduce its antiproliferative efficacy but improve selectivity.

Structural and Pharmacokinetic Insights

Crystallographic Data

- 5-Cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide :

- Structure : Cyclopropyl and hydroxyethyl substituents.

- Analysis : Hirshfeld surface studies reveal strong intermolecular N–H···O and O–H···N hydrogen bonds, stabilizing the crystal lattice .

- Comparison : The benzodioxole methyl group in the target compound may similarly engage in hydrogen bonding, enhancing crystalline stability.

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, and trypanocidal properties. The compound's structure suggests that it may interact with various biological targets, leading to diverse pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 369.32 g/mol. The structure features a triazole ring, which is known for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C18H15F4N3O3 |

| Molecular Weight | 369.32 g/mol |

| InChI | InChI=1S/C18H15F4N3O3 |

| InChIKey | MZZLGHALMROYSO-UHFFFAOYSA-N |

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds with similar structures have shown significant antiproliferative effects on various cancer cell lines.

Case Study: Antiproliferative Effects

In a study evaluating several triazole derivatives, it was found that specific analogs exhibited IC50 values ranging from 1.1 µM to 4.9 µM against MCF-7 breast cancer cells, outperforming standard chemotherapy agents like doxorubicin and 5-fluorouracil . The mechanism of action is believed to involve the inhibition of thymidylate synthase, an enzyme crucial for DNA synthesis.

Table 2: Anticancer Activity Data

| Compound ID | Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |

|---|---|---|---|---|

| Compound 9 | MCF-7 | 1.1 | Doxorubicin | 1.2 |

| Compound 10 | HCT-116 | 2.6 | 5-Fluorouracil | 18.74 |

| Compound 11 | HepG2 | 1.4 | Pemetrexed | 7.26 |

Antimicrobial Activity

In addition to anticancer effects, triazole compounds have demonstrated antimicrobial properties against various pathogens. For example, certain derivatives have shown effective inhibition against Escherichia coli and Staphylococcus aureus.

Research Findings

A study reported that specific triazole derivatives exhibited significant antimicrobial activity with minimum inhibitory concentrations (MICs) that were lower than those of conventional antibiotics . This suggests that these compounds could be further developed as alternative antimicrobial agents.

Trypanocidal Activity

The compound's potential against Trypanosoma cruzi, the causative agent of Chagas disease, has also been explored. Triazole derivatives have shown promising results in inhibiting the growth of trypomastigotes and amastigotes in vitro.

Case Study: Trypanocidal Effects

In a recent investigation, several triazole analogs demonstrated IC50 values significantly lower than standard treatments like Benznidazole (Bz), indicating their effectiveness in reducing parasite load . The compounds were also found to exhibit good oral bioavailability and favorable pharmacokinetic profiles.

Table 3: Trypanocidal Activity Data

| Compound ID | Target | IC50 (µM) | Standard Drug | IC50 (µM) |

|---|---|---|---|---|

| Compound A | Trypomastigotes | <0.21 | Benznidazole | 22.79 |

| Compound B | Amastigotes | ≤6.20 | Benznidazole | 22.79 |

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing N-(1,3-benzodioxol-5-ylmethyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide, and how can they be methodologically addressed?

- Answer : Synthesis involves multi-step reactions, including condensation of precursors (e.g., benzo[d][1,3]dioxol-5-ylmethylamine and 3-fluorophenyl azides) and carboxamide formation. Challenges include low yields due to steric hindrance and regioselectivity in triazole formation. To address this:

- Use microwave-assisted synthesis (as demonstrated for analogous triazoles in ) to enhance reaction efficiency.

- Optimize stoichiometry and solvent systems (e.g., DMF/THF mixtures) to improve solubility of intermediates .

- Validate intermediates via 1H/13C-NMR and HPLC (≥95% purity criteria; see for similar protocols).

Q. How can researchers characterize the solubility and stability of this compound under experimental conditions?

- Answer :

- Solubility : Test in aqueous buffers (pH 1–10) and organic solvents (DMSO, ethanol) using UV-Vis spectroscopy. If solubility is low (a common issue for triazole derivatives, per ), employ co-solvents (e.g., 10% DMSO in PBS) or formulate as a cyclodextrin complex.

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring for degradation products. Use HPLC-PDA to detect hydrolytic or oxidative byproducts (e.g., cleavage of the benzodioxole ring) .

Advanced Research Questions

Q. What computational strategies can predict the structure-activity relationship (SAR) of this compound for enzyme inhibition studies?

- Answer :

- Perform density functional theory (DFT) calculations to map electrostatic potentials and identify key binding motifs (e.g., the triazole-carboxamide core’s interaction with catalytic residues).

- Use molecular docking (e.g., AutoDock Vina) to simulate binding to target enzymes (e.g., carbonic anhydrase or kinases, as in ). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities .

Q. How should researchers resolve contradictory data in biological assays (e.g., variable IC50 values across studies)?

- Answer : Contradictions may arise from assay conditions (e.g., pH, ionic strength) or off-target effects. Mitigation strategies include:

- Standardize protocols : Use identical buffer systems (e.g., Tris-HCl pH 7.4) and enzyme sources (recombinant vs. tissue-extracted).

- Conduct counter-screening against related enzymes (e.g., HDACs vs. PDEs) to confirm selectivity.

- Validate results with genetic knockout models (e.g., CRISPR-Cas9-modified cell lines) to isolate target-specific effects .

Q. What methodologies optimize the pharmacokinetic (PK) profile of this compound for in vivo studies?

- Answer :

- Solubility enhancement : Use nanoemulsions or lipid-based carriers ( notes solubility limitations in related triazoles).

- Metabolic stability : Perform microsomal stability assays (human/rodent liver microsomes) with LC-MS/MS quantification. Introduce electron-withdrawing groups (e.g., -CF3) to reduce CYP450-mediated oxidation of the benzodioxole moiety.

- Plasma protein binding : Assess via equilibrium dialysis; modify lipophilicity (logP) through substituent engineering (e.g., replacing fluorophenyl with pyridyl groups) .

Methodological Guidelines

Q. How to design a robust in vivo efficacy study for this compound?

- Answer :

- Dose selection : Use preliminary PK data to calculate doses achieving plasma concentrations ≥10× IC50.

- Route of administration : Intraperitoneal (IP) for acute studies; oral gavage for chronic models (validate bioavailability via plasma AUC).

- Endpoint analysis : Include histopathology (e.g., H&E staining of target tissues) and biomarker quantification (ELISA/Western blot). Reference safety protocols from for handling fluorinated compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.